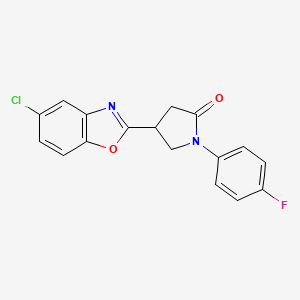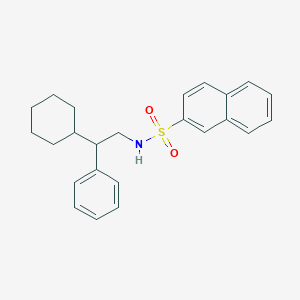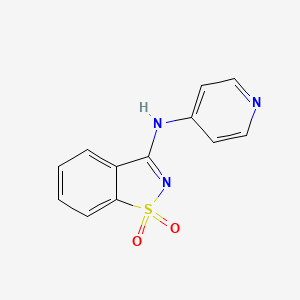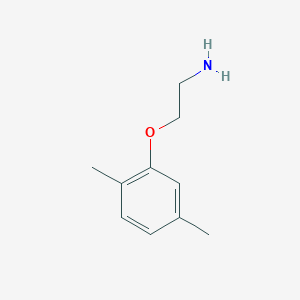![molecular formula C19H23NO2S B15002588 2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15002588.png)
2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmaceuticals, and a sulfonyl group attached to a tetramethylphenyl ring, enhancing its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with nucleophiles like amines or thiols replacing the sulfonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The tetrahydroisoquinoline core may interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]phenylalanine
- 2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino]propanoic acid
Uniqueness
Compared to similar compounds, 2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its ability to interact with a wide range of biological targets.
Properties
Molecular Formula |
C19H23NO2S |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-(2,3,5,6-tetramethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2S/c1-13-11-14(2)16(4)19(15(13)3)23(21,22)20-10-9-17-7-5-6-8-18(17)12-20/h5-8,11H,9-10,12H2,1-4H3 |
InChI Key |
MBFXSGVSONPSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-({[1-(adamantan-1-YL)propyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B15002507.png)
![7-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15002511.png)
![3'-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15002515.png)




![Ethyl 4-[(3,5-dichlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B15002544.png)

![8-bromo-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B15002547.png)
![Methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002548.png)
![5-[(4-Bromophenoxy)methyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15002552.png)
![2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B15002554.png)
![ethyl 5-{[6-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002572.png)
